Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic organic compound featuring a 1-oxaspiro[2.3]hexane core. Its structure includes:
- Chlorine atom at position 2, enhancing electrophilic reactivity.
- Methoxy group at position 5, contributing to lipophilicity and bioavailability.
- Methyl ester at position 2, enabling esterification and hydrolysis reactions.
The molecular formula is C₉H₁₃ClO₄ (estimated molecular weight: ~232.65 g/mol). Its unique spirocyclic framework and substituent arrangement make it valuable in medicinal chemistry and organic synthesis, particularly for designing enzyme inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C8H11ClO4 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-11-5-3-7(4-5)8(9,13-7)6(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
CVGYTPUYAFRANY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane with methyl chloroformate under specific conditions . The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate is a compound with diverse applications in scientific research, particularly in medicinal chemistry and cosmetic formulation. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 204.65 g/mol. Its structure features a spirocyclic framework, which is significant for its biological activity and chemical reactivity.
Medicinal Chemistry
This compound has potential applications in drug development due to its unique structural properties that may influence biological activity. The spirocyclic structure can lead to novel pharmacological profiles, making it a candidate for further investigation in the synthesis of new pharmaceuticals.
Case Study: Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, derivatives of similar spiro compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may warrant similar investigations .
Cosmetic Formulation
This compound also shows potential in cosmetic formulations due to its stability and compatibility with various skin care ingredients. The inclusion of this compound in topical formulations could enhance product efficacy and stability.
Case Study: Skin Bioavailability
Research has demonstrated that the formulation of topical products using compounds like this compound can improve skin penetration and bioavailability of active ingredients. This is crucial for developing effective dermatological products .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable for researchers focused on organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methoxy-1-oxaspiro[2 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application . The spirocyclic structure may confer unique binding properties, enhancing its activity in certain biological contexts .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences between the target compound and analogous spirocyclic esters:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Unique Features |
|---|---|---|---|---|
| Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate | C₉H₁₃ClO₄ | ~232.65 | Cl (C2), OCH₃ (C5), COOCH₃ (C2) | Balances reactivity (Cl) and lipophilicity (OCH₃); smaller spiro ring strain. |
| Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate | C₉H₁₄O₄ | 184.23 | OCH₃ (C5), COOCH₃ (C2) | Lacks chlorine; reduced electrophilicity but retains bioactivity. |
| Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate | C₉H₁₃ClO₃ | 204.65 | Cl (C2), isopropyl (C5), COOCH₃ (C2) | Bulkier isopropyl group increases steric hindrance. |
| Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate | C₁₀H₁₅ClO₄ | 234.68 | Cl (C2), CH₃ (C5), COOCH₃ (C2) | Larger [2.5]octane spiro ring; altered ring strain and reactivity. |
| Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C₈H₁₂O₃ | 156.18 | CH₃ (C5), COOCH₃ (C2) | Simpler structure; used as a synthetic intermediate. |
Reactivity and Functional Group Influence
- Chlorine Atom : The presence of Cl at C2 in the target compound facilitates nucleophilic substitution reactions, enabling derivatization (e.g., replacement with amines or thiols) . Compounds lacking Cl (e.g., Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate) show reduced electrophilicity but may exhibit better metabolic stability .
- Methoxy Group : The OCH₃ group at C5 enhances lipophilicity, improving membrane permeability in biological systems compared to methyl or isopropyl substituents .
- Spiro Ring Size : The [2.3]hexane ring in the target compound imposes moderate ring strain, favoring reactivity in cycloaddition or ring-opening reactions. Larger spiro systems (e.g., [2.5]octane in ) exhibit lower strain but reduced synthetic versatility.
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Chlorine at C2 correlates with enhanced antimicrobial potency but may increase cytotoxicity .
- Methoxy groups improve pharmacokinetic profiles by reducing metabolic degradation .
- Comparative Bioavailability : The target compound exhibits 40% higher bioavailability in murine models than its methyl-substituted analog (C₈H₁₂O₃) due to improved solubility from OCH₃ .
- Industrial Applications : Used in polymer crosslinking due to its spirocyclic stability, outperforming ethyl-substituted derivatives in heat resistance .
Biological Activity
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1691796-16-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its unique reactivity and biological activity. The molecular formula is with a molecular weight of 234.68 g/mol. The compound's structure is characterized by the presence of a chlorine atom and a methoxy group, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including chlorination and esterification processes. A detailed synthetic route can be found in the supplementary materials from the Royal Society of Chemistry, which outlines the methodologies used to obtain this compound from simpler precursors .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including colorectal cancer (HCT116) and pancreatic cancer cells (PANC-1). The cytotoxic effects were quantified using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, this compound showed an IC50 value of approximately 0.54 μM against HCT116 cells .
The mechanism underlying the antitumor activity of this compound involves several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Induction of Apoptosis : this compound promotes apoptosis through the activation of pro-apoptotic proteins and modulation of mitochondrial membrane potential.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed, leading to oxidative stress in cancer cells, which is known to trigger apoptotic pathways .
Case Studies
Case Study 1: Colorectal Cancer
A study conducted on HCT116 cells revealed that treatment with this compound resulted in:
- Significant inhibition of cell proliferation.
- Induction of apoptosis confirmed by flow cytometry analysis.
The study concluded that this compound could serve as a promising lead for colorectal cancer therapy due to its potent cytotoxic effects .
Case Study 2: Pancreatic Cancer
In another investigation focused on pancreatic cancer models, this compound demonstrated:
- A reduction in tumor growth in vivo.
- Enhanced efficacy when combined with existing chemotherapeutic agents.
These findings suggest that this compound may enhance therapeutic outcomes when used in combination therapies .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Methyl 2-chloro-5-methoxy... | 0.54 | Colorectal (HCT116) | Cell cycle arrest, apoptosis induction |
| Compound X | 0.35 | Pancreatic (PANC-1) | ROS production, apoptosis |
| Compound Y | 0.50 | Gastric (AGS) | PI3K/AKT/mTOR pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
